molecular formula C22H27BrN2O2S2 B12009662 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 618081-46-2

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B12009662
CAS No.: 618081-46-2
M. Wt: 495.5 g/mol
InChI Key: QKQUDZCSPUMAMO-HNENSFHCSA-N
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Description

This compound belongs to a class of indolinone-thiazolidinone hybrids, characterized by a brominated indolinone moiety fused to a 2-thioxothiazolidin-4-one ring. The structure features a pentyl chain at the indolinone N1 position and a hexyl group at the thiazolidinone C3 position. Its molecular formula is C₂₁H₂₃BrN₂O₃S₂ (molecular weight: 495.45) . The bromine atom at the indolinone C5 position enhances electrophilic reactivity, while the hexyl chain may influence lipophilicity and membrane permeability. Synthetically, such compounds are typically prepared via Knoevenagel condensation between substituted isatins and thiazolidinone derivatives, followed by characterization using NMR, IR, and X-ray crystallography .

Properties

CAS No.

618081-46-2

Molecular Formula

C22H27BrN2O2S2

Molecular Weight

495.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27BrN2O2S2/c1-3-5-7-9-13-25-21(27)19(29-22(25)28)18-16-14-15(23)10-11-17(16)24(20(18)26)12-8-6-4-2/h10-11,14H,3-9,12-13H2,1-2H3/b19-18-

InChI Key

QKQUDZCSPUMAMO-HNENSFHCSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivatives under acidic or basic conditions.

    Bromination: The indolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Thioxothiazolidinone Formation: The brominated indolinone is reacted with a thioamide and an appropriate aldehyde or ketone under reflux conditions to form the thioxothiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone moiety.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the indolinone and thiazolidinone rings (Table 1).

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Indolinone Substituents Thiazolidinone Substituents Molecular Weight Melting Point (°C) Reference
Target Compound 5-Bromo, 1-pentyl 3-hexyl 495.45 -
(E)-5-[(5-Bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one 5-Bromo, 1H-indole 1,3-dimethyl 379.25 280–281
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one 5-Bromo, 1-propyl 3-methoxypropyl 453.38 -
5-(1-Butyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one No bromine, 1-butyl 3-hexyl 413.56 -
5-(5-Morpholinosulfonyl-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one 5-Morpholinosulfonyl 3-phenyl 499.51 -

Key Observations :

  • Bromine vs. Other Groups: Bromine at C5 (target compound) enhances steric and electronic effects compared to non-halogenated (e.g., ) or sulfonamide-substituted (e.g., ) analogs.
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) introduce π-π stacking interactions, whereas aliphatic chains (e.g., hexyl) favor hydrophobic interactions.

Biological Activity

The compound 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one , identified by its CAS number 618081-43-9 , is a synthetic compound that falls within the class of thiazolidinones. This compound has garnered interest due to its potential biological activities, particularly in the context of synthetic cannabinoids and their interactions with cannabinoid receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

The molecular formula for 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is:

C21H23BrN2O3S2C_{21}H_{23}BrN_{2}O_{3}S_{2}

Structural Information

The compound features a complex structure with multiple functional groups, including a brominated indole moiety and a thiazolidinone core. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight495.45 g/mol
Boiling PointNot available
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with cannabinoid receptors in the central nervous system. It has been hypothesized that compounds like this may exhibit agonistic or antagonistic properties depending on their structural features.

Case Studies and Research Findings

  • Cardiotoxicity Assessment : A study focused on synthetic cannabinoid receptor agonists (SCRAs) indicated that compounds similar to 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one could potentially lead to cardiac arrhythmias. The study utilized predictive models (PredhERG and hERGSPred) to assess the risk of QT interval prolongation associated with these compounds .
  • Enzyme Interaction : Research into enzyme interactions revealed that thiazolidinone derivatives could influence various metabolic pathways, including those involving sterol O-acyltransferase (EC 2.3.1.26). This enzyme is crucial for cholesterol metabolism, which could have implications for cardiovascular health when considering the biological activity of related compounds .
  • Synthetic Cannabinoids : The compound's structural similarities to known SCRAs suggest it may share similar pharmacological effects, including psychoactive properties and potential side effects such as anxiety or psychosis in users .

Toxicological Profile

The toxicological profile of this compound remains largely unexplored, with limited data available regarding its safety and efficacy in biological systems. Further studies are warranted to elucidate its pharmacokinetics and potential toxic effects.

Predicted Biological Activity Outcomes

Compound NamePredicted Cardiovascular RiskhERG Interaction Probability
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-oneModerate0.60

Summary of Related Compounds

Compound NameCAS NumberBiological Activity
5F-MDA-19Not availablePotential cardiotoxicity
ADB-FUBIATANot availableStrong interaction with hERG channels
ADB-5Br-INACANot availableNon-cardiotoxic

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